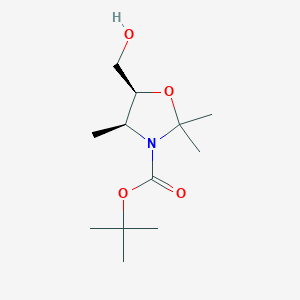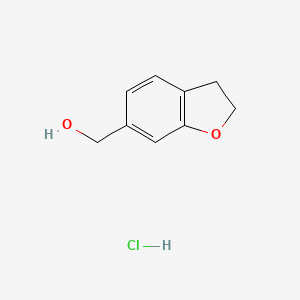
(2,3-Dihydrobenzofuran-6-yl)methanol HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is an organic compound that belongs to the class of benzofurans. It is characterized by a dihydrobenzofuran ring system fused to a benzene ring with a methanol group attached to the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol can be achieved through several methods. One common approach involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature. The reaction is followed by the addition of a saturated aqueous sodium hydroxide solution, extraction with ethyl acetate, and purification to yield (2,3-Dihydrobenzofuran-6-yl)methanol .
Industrial Production Methods
Industrial production methods for (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride typically involve large-scale synthesis using similar reduction reactions. The compound is produced in high purity forms and packaged under controlled conditions to ensure stability and quality .
化学反应分析
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted benzofuran compounds .
科学研究应用
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and receptors involved in these processes .
相似化合物的比较
Similar Compounds
Benzofuran: A structurally related compound with similar biological activities.
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran ring system but lacks the methanol group.
6-Benzofuranmethanol: Similar structure but without the dihydro component.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
属性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC 名称 |
2,3-dihydro-1-benzofuran-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H10O2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,10H,3-4,6H2;1H |
InChI 键 |
ZRFJCQHFQCVBIJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=CC(=C2)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)


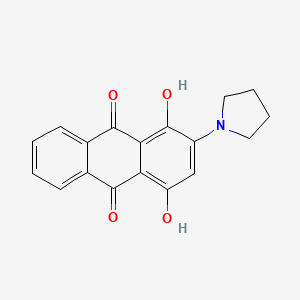
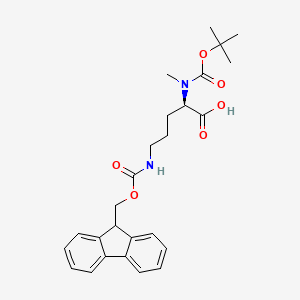



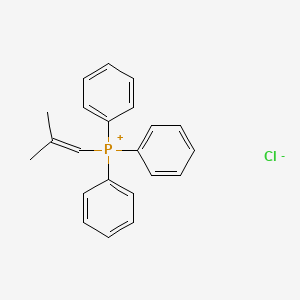
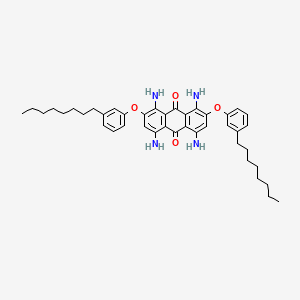

![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
